molecular formula C16H22N2O B13176901 2-(octahydroisoquinolin-2(1H)-ylcarbonyl)aniline

2-(octahydroisoquinolin-2(1H)-ylcarbonyl)aniline

Cat. No.: B13176901
M. Wt: 258.36 g/mol
InChI Key: NWJAOFRUQNSJGK-UHFFFAOYSA-N
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Description

2-(decahydroisoquinoline-2-carbonyl)aniline: is an organic compound with the molecular formula C16H22N2O It is a derivative of isoquinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(decahydroisoquinoline-2-carbonyl)aniline typically involves the following steps:

    Formation of Decahydroisoquinoline: This can be achieved through the hydrogenation of isoquinoline under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon.

    Acylation: The decahydroisoquinoline is then acylated using an appropriate acyl chloride to form the decahydroisoquinoline-2-carbonyl chloride.

    Amination: Finally, the decahydroisoquinoline-2-carbonyl chloride is reacted with aniline to yield 2-(decahydroisoquinoline-2-carbonyl)aniline.

Industrial Production Methods

In an industrial setting, the production of 2-(decahydroisoquinoline-2-carbonyl)aniline would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(decahydroisoquinoline-2-carbonyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it back to its fully hydrogenated form.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Fully hydrogenated isoquinoline derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagent used.

Scientific Research Applications

2-(decahydroisoquinoline-2-carbonyl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: This compound can be used in the development of novel polymers and materials with unique properties.

    Biological Studies: It serves as a probe in studying the interactions of isoquinoline derivatives with biological macromolecules.

    Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(decahydroisoquinoline-2-carbonyl)aniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The isoquinoline core can bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-1-ylcarbonyl)phenylamine
  • 5-(3,5-dimethylpiperidine-1-carbonyl)-2-methylaniline
  • (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone
  • 2-(azepane-1-carbonyl)aniline

Uniqueness

2-(decahydroisoquinoline-2-carbonyl)aniline is unique due to its decahydroisoquinoline core, which imparts specific chemical and biological properties. Compared to other similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl-(2-aminophenyl)methanone

InChI

InChI=1S/C16H22N2O/c17-15-8-4-3-7-14(15)16(19)18-10-9-12-5-1-2-6-13(12)11-18/h3-4,7-8,12-13H,1-2,5-6,9-11,17H2

InChI Key

NWJAOFRUQNSJGK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CN(CCC2C1)C(=O)C3=CC=CC=C3N

Origin of Product

United States

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